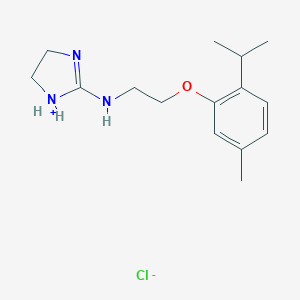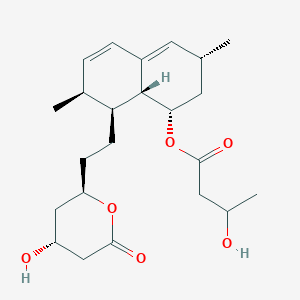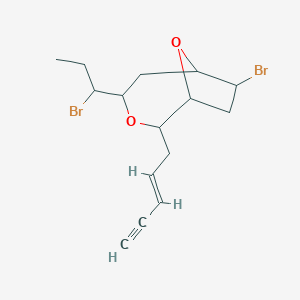
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazoline receptor agonist, which means it can activate specific receptors in the body.
Scientific Research Applications
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride has been studied for its potential applications in various fields. One area of research is its use as a potential treatment for hypertension. Studies have shown that this compound can lower blood pressure by activating imidazoline receptors in the body.
Another area of research is its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and other harmful agents. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride involves the activation of imidazoline receptors in the body. These receptors are found in various tissues and organs, including the brain, heart, and kidneys. When activated, they can produce various physiological effects, such as lowering blood pressure and protecting neurons from damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride are diverse. Studies have shown that this compound can lower blood pressure by activating imidazoline receptors in the body. It can also protect neurons from damage caused by oxidative stress and other harmful agents. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride in lab experiments is its ability to activate imidazoline receptors in the body. This makes it a useful tool for studying the physiological effects of these receptors. However, one limitation of using this compound is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers and subjects.
Future Directions
There are several future directions for research on 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in treating these conditions.
Another area of research is its potential use as a tool for studying imidazoline receptors in the body. More research is needed to fully understand the physiological effects of these receptors and how they can be targeted for therapeutic purposes.
Conclusion:
In conclusion, 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride is a chemical compound with potential applications in various fields. Its ability to activate imidazoline receptors in the body makes it a useful tool for studying these receptors and their physiological effects. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesis Methods
The synthesis of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride involves the reaction of 2-(2-aminoethoxy) ethanol with thymol in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water.
properties
CAS RN |
101565-01-9 |
|---|---|
Product Name |
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride |
Molecular Formula |
C15H24ClN3O |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-11(2)13-5-4-12(3)10-14(13)19-9-8-18-15-16-6-7-17-15;/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,18);1H |
InChI Key |
QENSMRBVPPQLCM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=NCC[NH2+]2.[Cl-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=NCC[NH2+]2.[Cl-] |
synonyms |
2-(beta-Thymoxyethylamino)-2-imidazoline hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)












